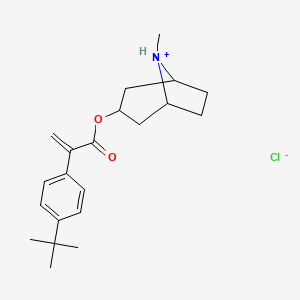
3-Tropanyl 4'-tert-butylatropate hydrochloride hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tropane ring and a tert-butyl group, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate typically involves the reaction of tropane derivatives with tert-butyl esters under specific conditions. The process may include steps such as esterification, hydrolysis, and crystallization to obtain the final product. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These methods ensure the consistent quality and yield of the compound, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may influence lipid metabolism by targeting androgen receptor-regulated pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate include:
- 3-tert-Butyl-4-hydroxyanisole
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine
Uniqueness
What sets 3-Tropanyl 4’-tert-butylatropate hydrochloride hemihydrate apart from these similar compounds is its unique combination of the tropane ring and tert-butyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
64048-72-2 |
|---|---|
Molekularformel |
C21H30ClNO2 |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-(4-tert-butylphenyl)prop-2-enoate;chloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-14(15-6-8-16(9-7-15)21(2,3)4)20(23)24-19-12-17-10-11-18(13-19)22(17)5;/h6-9,17-19H,1,10-13H2,2-5H3;1H |
InChI-Schlüssel |
NNADEMKNXDZEKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=C)C(=O)OC2CC3CCC(C2)[NH+]3C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






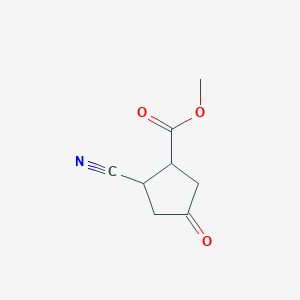
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)


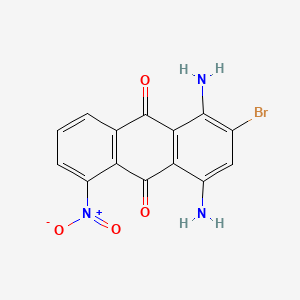

![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13787157.png)
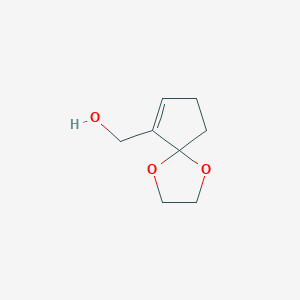
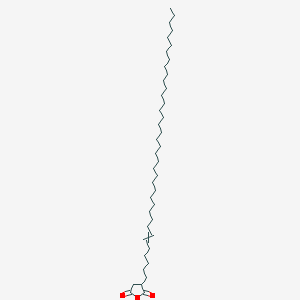
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
